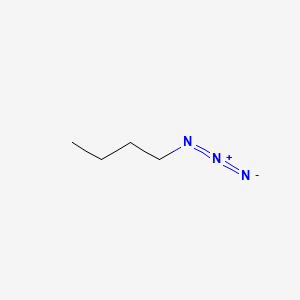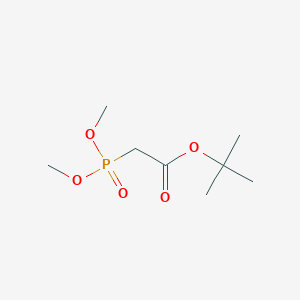
4-Amino-3-fluorobenzenesulfonamide
Vue d'ensemble
Description
4-Amino-3-fluorobenzenesulfonamide is a derivative of sulfonamide, a group of compounds widely recognized for their medicinal properties, particularly as carbonic anhydrase inhibitors. The presence of a fluorine atom in the structure of these compounds has been shown to strongly favor the inhibition of certain human carbonic anhydrase isoforms, especially those associated with tumors .
Synthesis Analysis
The synthesis of 4-amino-3-fluorobenzenesulfonamide derivatives can be achieved through various methods. One approach involves the use of superacid HF/SbF5 chemistry, which has been effective in creating new halogen-containing N-substituted 4-aminobenzenesulfonamides . Another method includes the direct N-alkylation of aminobenzenesulfonamides with alcohols, facilitated by iridium-catalyzed hydrogen autotransfer processes . This strategy has proven to be highly efficient and general, allowing for the synthesis of amino-(N-alkyl)benzenesulfonamides with different types of amino groups .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex and is often characterized using various spectroscopic techniques. For instance, a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, was synthesized and its structure was elucidated using FT-IR, NMR, UV-Vis, and X-ray single crystal techniques . The compound was found to crystallize in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, including bond lengths and angles, of these compounds .
Chemical Reactions Analysis
4-Amino-3-fluorobenzenesulfonamide and its derivatives can undergo various chemical reactions. For example, 4-cyanobenzenesulfonamides can cleave to the parent amine under the action of thiol and base, which suggests their potential use as an amine protecting/activating group in amine synthesis . These compounds can also be further modified through alkylation and arylation, demonstrating their versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-3-fluorobenzenesulfonamide derivatives are influenced by their molecular structure. The extensive system of hydrogen bonding observed in the crystal structures of these compounds plays a significant role in their formation and stability . Theoretical calculations, such as those involving molecular electrostatic potential (MEP), natural bond orbital (NBO), and frontier molecular orbital (FMO) analysis, provide insights into the electronic properties and reactivity of these molecules . Additionally, the thermodynamic properties, dipole moments, and HOMO-LUMO energy gaps are important characteristics that can be computed and correlated with experimental data .
Applications De Recherche Scientifique
Binding to Carbonic Anhydrases
4-Amino-3-fluorobenzenesulfonamide and related compounds show significant binding to human carbonic anhydrases. Nuclear magnetic resonance spectroscopy studies reveal that these inhibitors interact with enzymes in a specific stoichiometry, suggesting potential for targeted therapeutic applications (Dugad & Gerig, 1988).
Aminochlorination of Alkenes
The compound plays a role in the aminochlorination of alkenes. It contributes to producing adducts in a regioselective manner, impacting organic synthesis and chemical transformations (Pu et al., 2016).
Anticancer Potential
Derivatives of 4-Amino-3-fluorobenzenesulfonamide have shown high anticancer potential, especially against human gastric and colorectal adenocarcinoma cell lines. Their effectiveness surpasses some conventional treatments, indicating a promising direction for new anticancer agents (Tsai et al., 2016).
Inhibiting Mycobacterium Tuberculosis
Fluorine-containing derivatives of 4-Amino-3-fluorobenzenesulfonamide effectively inhibit β-class carbonic anhydrases from Mycobacterium tuberculosis. This finding is crucial for developing new antimycobacterial agents with a different mechanism of action compared to existing drugs (Ceruso et al., 2014).
Antitumor Drug Synthesis
Sulfonamide derivatives, including those related to 4-Amino-3-fluorobenzenesulfonamide, have been synthesized and investigated for antitumor activity. These compounds display promising results in lowering toxicity and increasing therapeutic index, making them significant in cancer treatment research (Huang et al., 2002).
Safety And Hazards
The safety information for 4-Amino-3-fluorobenzenesulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-amino-3-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFBADWBKHAPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405579 | |
| Record name | 4-amino-3-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-fluorobenzenesulfonamide | |
CAS RN |
2368-84-5 | |
| Record name | 4-amino-3-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-fluorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)



![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
